molecular formula C10H7F2NO2 B2576784 7-(Difluoromethoxy)-2-hydroxyquinoline CAS No. 1261458-20-1

7-(Difluoromethoxy)-2-hydroxyquinoline

Cat. No.: B2576784
CAS No.: 1261458-20-1
M. Wt: 211.168
InChI Key: CVDATMHMWLFZLW-UHFFFAOYSA-N
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Description

7-(Difluoromethoxy)-2-hydroxyquinoline is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the quinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of the difluoromethoxy group and a hydroxyl group at specific positions on the quinoline ring imparts distinct chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethoxy)-2-hydroxyquinoline typically involves the introduction of the difluoromethoxy group onto a quinoline precursor. One common method is the reaction of 2-hydroxyquinoline with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 7-(Difluoromethoxy)-2-hydroxyquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields quinone derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

7-(Difluoromethoxy)-2-hydroxyquinoline belongs to a class of compounds known as Mannich bases, which have been extensively studied for their anticancer properties. Research indicates that derivatives of quinoline can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds demonstrate enhanced cytotoxicity against human breast cancer cells (MCF-7) and hepatoma cells compared to standard chemotherapeutics like 5-fluorouracil .

Table 1: Cytotoxicity of Quinoline Derivatives

CompoundCell LineIC50 (μM)Reference
This compoundMCF-7< 10
Mannich base derivativesHuh-7, Jurkat2.1 - 2.8
Reference drug (5-FU)MCF-710

Antimicrobial Properties

Quinoline derivatives, including this compound, have shown promise as antimicrobial agents. The structural features of quinolines contribute to their ability to inhibit bacterial growth and combat infections. Studies highlight their effectiveness against a range of pathogens, suggesting potential applications in treating bacterial infections .

Table 2: CFTR Modulating Activity of Quinoline Derivatives

Compound NameEC50 (μM)EffectivenessReference
Quinolinone-3-carboxamide2.1Potentiator
Ivacaftor (VX-770)0.1Potentiator for G551D mutation

Synthesis and Structural Insights

The synthesis of this compound involves difluoromethylation techniques that allow for the introduction of difluoromethoxy groups into quinoline frameworks. This modification is crucial for enhancing the compound's biological activity and solubility . The presence of the difluoromethoxy group is believed to influence the electronic properties of the molecule, thereby affecting its interaction with biological targets.

Future Directions and Case Studies

While research on this compound is still emerging, ongoing studies are likely to reveal more about its pharmacological potential. Case studies involving similar compounds indicate a trend toward developing targeted therapies for cancer and genetic disorders like cystic fibrosis.

Mechanism of Action

The mechanism of action of 7-(Difluoromethoxy)-2-hydroxyquinoline involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. It can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, the compound’s ability to form hydrogen bonds with biological macromolecules contributes to its biological activity .

Comparison with Similar Compounds

    7-(Trifluoromethoxy)-2-hydroxyquinoline: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    2-Hydroxyquinoline: Lacks the difluoromethoxy group, resulting in different chemical properties.

    7-(Methoxy)-2-hydroxyquinoline: Contains a methoxy group instead of a difluoromethoxy group.

Uniqueness: 7-(Difluoromethoxy)-2-hydroxyquinoline is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its ability to interact with biological targets compared to its analogs .

Biological Activity

7-(Difluoromethoxy)-2-hydroxyquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

  • IUPAC Name : this compound
  • CAS Number : 1261458-20-1
  • Molecular Formula : C10H8F2N1O2
  • Molecular Weight : 215.18 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may act as an enzyme inhibitor, potentially affecting pathways involved in disease processes such as cancer and inflammation. The compound's difluoromethoxy group enhances its lipophilicity, facilitating better membrane penetration and bioavailability.

Antiviral Activity

Recent studies have shown that compounds structurally related to this compound can activate interferon regulatory factor 3 (IRF3), promoting antiviral responses in cells. This suggests potential applications in antiviral therapies, particularly against viral infections that exploit cellular mechanisms for replication .

Anticancer Potential

The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro assays indicate that it induces apoptosis in cancer cells through the activation of caspase pathways. Further studies are needed to elucidate the specific signaling pathways involved.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralActivates IRF3, enhancing cellular antiviral response
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibitor of specific enzymes

Table 2: Structure-Activity Relationship (SAR) Insights

Compound VariantActivity LevelKey Structural Features
This compoundHighDifluoromethoxy group enhances activity
Related HydroxyquinolinesModerateVarying substitutions on the quinoline ring

Case Studies

  • Antiviral Efficacy : A study conducted on a series of hydroxyquinoline derivatives showed that this compound effectively increased IRF3 levels in treated cells, leading to enhanced antiviral responses against RNA viruses .
  • Cytotoxicity Assays : In a panel of human cancer cell lines, the compound exhibited IC50 values ranging from 10 to 30 µM, indicating significant cytotoxicity. The mechanism was linked to mitochondrial dysfunction and subsequent activation of apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-(difluoromethoxy)-2-hydroxyquinoline, and how are intermediates characterized?

  • Methodological Answer : A typical synthesis involves multi-step reactions, including condensation with halogenated alkylamines and fluorination. For example, related quinoline derivatives are synthesized via reactions like the condensation of phthalimido-bromo-alkane with substituted quinolines to form intermediates . Fluorination steps often employ reagents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, followed by selective reduction using sodium borohydride . Intermediates are characterized using techniques such as NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC to confirm structural integrity and purity .

Q. How is the purity of this compound assessed in research settings?

  • Methodological Answer : Purity is validated via chromatographic methods (e.g., reverse-phase HPLC with UV detection at 254 nm) and spectroscopic analysis. For example, related fluorinated quinolines are analyzed using a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate . Differential scanning calorimetry (DSC) may also be used to confirm crystalline purity and thermal stability .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Due to incomplete toxicological data, researchers should:

  • Use PPE (nitrile gloves, lab coats, and safety goggles) and work in a fume hood.
  • Store the compound in airtight containers away from light and heat (<25°C) to prevent degradation .
  • In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and monitor for respiratory irritation .

Advanced Research Questions

Q. How do fluorination methods impact the yield and stability of this compound derivatives?

  • Methodological Answer : Direct fluorination using HF-pyridine complexes or electrophilic fluorinating agents (e.g., Selectfluor) can achieve higher regioselectivity but may reduce yields (reported 60-75%) due to side reactions. Alternatively, indirect methods like halogen-exchange (Halex reaction) with KF in polar aprotic solvents (DMF, DMSO) improve stability but require elevated temperatures (80-120°C) . Stability studies under accelerated conditions (40°C/75% RH) show that fluorinated derivatives degrade <5% over 30 days, unlike non-fluorinated analogs .

Q. What analytical techniques resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ variations) are addressed by:

  • Structural elucidation : X-ray crystallography to confirm stereochemistry and hydrogen-bonding patterns, which influence receptor binding .
  • Dose-response studies : Re-evaluating activity across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols (MTT assay, 48-hour exposure) .
  • Metabolic profiling : LC-MS/MS to identify metabolites that may deactivate the compound in vitro .

Q. How does the difluoromethoxy group influence the electronic properties of the quinoline core?

  • Methodological Answer : The difluoromethoxy group (-OCF₂H) acts as a strong electron-withdrawing group, altering the quinoline’s electron density. Computational studies (DFT at B3LYP/6-31G* level) show a 15% increase in dipole moment compared to non-fluorinated analogs, enhancing solubility in polar solvents like DMSO. Resonance effects are confirmed via UV-Vis spectroscopy, with a bathochromic shift (~20 nm) in the absorption spectrum .

Properties

IUPAC Name

7-(difluoromethoxy)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c11-10(12)15-7-3-1-6-2-4-9(14)13-8(6)5-7/h1-5,10H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDATMHMWLFZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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